![molecular formula C21H17N5OS B2977012 N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034285-17-9](/img/structure/B2977012.png)

N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

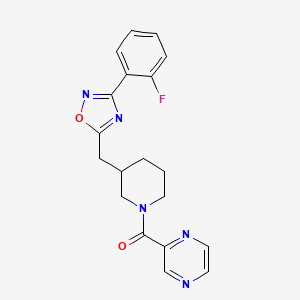

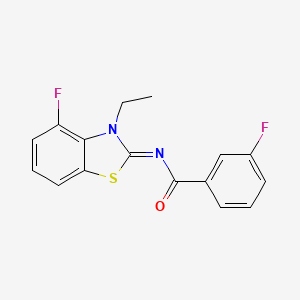

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against various cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involved the creation of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine .Molecular Structure Analysis

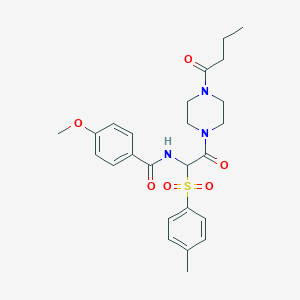

The molecular structure of these compounds was analyzed using X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .科学研究应用

Anticancer Activity

Compounds structurally related to N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide have shown promising anticancer activity. They have been evaluated for cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . One of the derivatives induced G2/M cell cycle arrest and p53 activation, leading to apoptosis via mitochondrial-dependent pathways . This suggests potential applications in developing anticancer therapies targeting specific cell cycle phases.

Cell Cycle Regulation

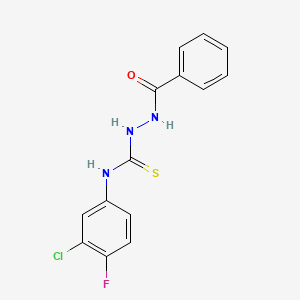

The ability to regulate the cell cycle is crucial in cancer treatment. Derivatives of the compound have been found to increase the levels of p53, a protein that plays a significant role in controlling the cell cycle . By modulating p53 levels, these compounds can help maintain the balance between cell proliferation and apoptosis, which is a key strategy in cancer therapy.

Apoptosis Induction

Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells. The related compounds have been shown to alter the balance of mitochondrial proteins such as Bcl-2 and Bax, accelerating the expression of caspases and inducing apoptosis . This application is vital for therapies aimed at selectively triggering cell death in cancer cells.

p53 Activation

The activation of p53 can lead to the suppression of tumor growth. Compounds related to N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide have been identified as potential small-molecule activators of p53 . This application has significant implications for the development of new cancer treatments that restore the function of p53 in tumor cells.

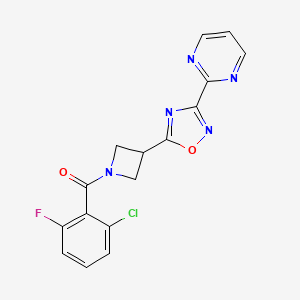

Mitochondrial Pathway Modulation

The mitochondrial pathway is integral to both cell survival and death. By affecting key mitochondrial proteins, derivatives of the compound can disrupt the mitochondrial membrane potential, leading to cell death . This application is particularly relevant for targeting cancer cells with dysregulated mitochondrial functions.

Synthesis of Isoxazole Derivatives

The compound’s structure allows for the synthesis of isoxazole derivatives, which have shown varied biological activities . These derivatives can be further explored for their potential applications in medicinal chemistry, particularly in the design of new therapeutic agents.

Solid State Characterization

The compound and its derivatives can be characterized in the solid state, providing insights into their crystalline structures and properties . This application is important for understanding the physical and chemical behavior of the compound, which can influence its biological activity and stability.

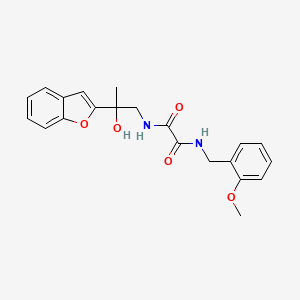

Cocrystal Formation

Cocrystals of the compound have been prepared, which can offer advantages such as improved solubility and bioavailability . The study of cocrystals is an emerging field in pharmaceutical sciences, aiming to enhance the performance of active pharmaceutical ingredients.

作用机制

未来方向

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5OS/c27-20(25-21-24-16-8-4-5-9-18(16)28-21)15-11-26(12-15)19-10-17(22-13-23-19)14-6-2-1-3-7-14/h1-10,13,15H,11-12H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLRUSFFPUSPND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)

![2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2976935.png)

![2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976940.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2976947.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B2976952.png)